Triphenylamine

Beschreibung

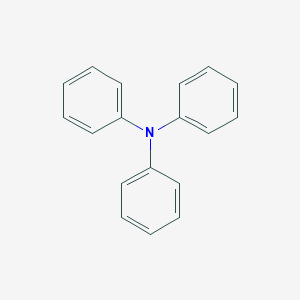

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHXBMXNKOYIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N, Array, (C6H5)3N | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | triphenylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Triphenylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-58-0 | |

| Record name | Benzenamine, N,N-diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4022076 | |

| Record name | Triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or off-white lumpy solid. (NTP, 1992), Colorless solid; [NIOSH], COLOURLESS-TO-WHITE POWDER WITH CHARACTERISTIC ODOUR., Colorless solid. | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

657 to 658 °F at 760 mmHg ; 383-401 °F at 10-22 mmHg (NTP, 1992), 365 °C, 689 °F | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

180 °C, 180 °C o.c. | |

| Record name | Triphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, slightly soluble in ethanol, and soluble in ethyl ether and benzene, Solubility in water: very poor, Insoluble | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.774 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.774 @ 0 °C/0 °C, 0.77 g/cm³, 0.77 | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.000392 [mmHg], 3.92X10-4 mm Hg @ 25 °C | |

| Record name | Triphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MONOCLINIC CRYSTALS FROM METHANOL, ETHYL ACETATE, BENZENE, Exist as colorless monoclinic prisms, Colorless solid | |

CAS No. |

603-34-9 | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJS65M2DS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YK28E4C0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

261 °F (NTP, 1992), 127 °C, 126.5 °C, 261 °F | |

| Record name | TRIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21196 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1366 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triphenylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0643.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of Triphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylamine (TPA) is an aromatic amine of significant interest across various scientific disciplines, including materials science, organic electronics, and pharmaceutical development. Its unique propeller-like three-dimensional structure and electronic properties make it a versatile building block for a wide array of functional molecules. This in-depth technical guide provides a thorough examination of the core fundamental properties and characteristics of triphenylamine, offering valuable data and detailed experimental protocols for professionals in research and development.

Core Properties and Characteristics

Triphenylamine is a white to off-white crystalline solid at room temperature.[1][2] In contrast to many other amines, it is non-basic.[1] This lack of basicity is attributed to the delocalization of the nitrogen lone pair electrons across the three phenyl rings, which reduces their availability for protonation.[1] The molecule adopts a propeller-like conformation due to steric hindrance between the phenyl groups, with the three N-C bonds lying in nearly the same plane.[1]

Physicochemical Properties

A summary of the key physicochemical properties of triphenylamine is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₅N | [1] |

| Molar Mass | 245.32 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 127 °C (261 °F; 400 K) | [1] |

| Boiling Point | 347-348 °C (657-658 °F; 620-621 K) | [1] |

| Density | 0.774 g/cm³ | [1] |

| Solubility | Insoluble in water; partially soluble in ethanol; soluble in diethyl ether and benzene (B151609). | [1] |

| CAS Number | 603-34-9 | [1] |

Spectral Properties

The spectral characteristics of triphenylamine are crucial for its identification and characterization. A summary of its key spectral data is provided in Table 2.

| Spectral Data | Value | References |

| UV-Vis Absorption (in Alcohol) | λmax = 297 nm (log ε = 4.30) | [3] |

| ¹H NMR (CDCl₃) | Signals are typically observed in the aromatic region (δ 7.0-7.4 ppm). | [4] |

| ¹³C NMR (CDCl₃) | Signals for aromatic carbons are observed. | [4] |

| FTIR (KBr Pellet) | Characteristic peaks for C-H and C-N stretching and aromatic ring vibrations. | [3] |

Synthesis of Triphenylamine

The most common method for the synthesis of triphenylamine is the Ullmann condensation reaction. This involves the copper-catalyzed reaction of diphenylamine (B1679370) with an aryl halide.[1][5]

Experimental Protocol: Ullmann Synthesis of Triphenylamine

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

-

Diphenylamine

-

Nitrobenzene (B124822) (solvent)

-

Anhydrous potassium carbonate

-

Copper powder (catalyst)

-

Benzene

-

Dry Hydrogen Chloride

-

Ethyl acetate (B1210297) (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, separatory funnel, and a reflux condenser, combine diphenylamine (1.04 moles), iodobenzene (1 mole), nitrobenzene (1 L), finely powdered anhydrous potassium carbonate (1 mole), and copper powder (5 g).

-

Stir the mixture vigorously and heat to boiling. Continue heating for approximately 24 hours, or until the evolution of water ceases. Water formed during the reaction can be removed by a Dean-Stark trap.

-

After the reaction is complete, allow the mixture to cool slightly and then remove the nitrobenzene and excess diphenylamine by steam distillation.

-

Cool the reaction mixture and collect the crude product by suction filtration. Wash the precipitate with water.

-

Dissolve the crude product in benzene. To remove any unreacted diphenylamine, pass dry hydrogen chloride gas through the benzene solution to precipitate diphenylamine hydrochloride.

-

Filter off the diphenylamine hydrochloride.

-

Distill the benzene from the filtrate to obtain the crude triphenylamine.

-

Purify the crude triphenylamine by distillation under reduced pressure (195–205 °C at 10–12 mm Hg).

-

For further purification, recrystallize the solidified distillate from hot ethyl acetate.

References

- 1. Vibrational spectrum and molecular structure of triphenylamine monomer: A combined matrix-isolation FTIR and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Triphenylamine | (C6H5)3N | CID 11775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Synthesis of Novel Triphenylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core synthesis strategies for novel triphenylamine (TPA) derivatives, compounds of significant interest in materials science and medicinal chemistry. Possessing unique electronic and photophysical properties, TPA derivatives are integral to the development of advanced materials and have shown considerable promise as therapeutic agents, particularly in oncology. This document provides a comprehensive overview of the primary synthetic methodologies, detailed experimental protocols, and a comparative analysis of quantitative data to aid researchers in the strategic design and synthesis of new TPA-based molecules.

Core Synthesis Strategies

The construction of the triphenylamine scaffold and its subsequent functionalization are primarily achieved through several powerful cross-coupling reactions. The most prominent and widely utilized methods include the Ullmann condensation and the Buchwald-Hartwig amination, both of which facilitate the formation of the critical C-N bond. Additionally, palladium-catalyzed reactions such as the Heck and Suzuki couplings are instrumental in the further derivatization of the TPA core, allowing for the introduction of a wide array of functional groups.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically involving the copper-catalyzed reaction of an aryl halide with an amine.[1] While traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper, modern advancements have introduced ligand-accelerated catalysis, enabling milder and more efficient syntheses.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the construction of C-N bonds.[3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a highly versatile tool for the synthesis of complex aryl amines.[4] The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand.[5]

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] In the context of TPA derivatives, the Heck reaction is a valuable tool for introducing vinyl groups or extending conjugation, which can significantly influence the photophysical properties of the resulting molecules.[7][8]

Suzuki Coupling

The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and a halide or triflate.[9] This reaction is particularly useful for the arylation of the TPA core, allowing for the synthesis of complex, sterically hindered, and electronically diverse derivatives.[10]

Data Presentation: Comparative Analysis of Synthesis Strategies

The following tables summarize quantitative data for the synthesis of various triphenylamine derivatives using the aforementioned strategies. These tables are intended to provide a comparative overview to aid in the selection of the most appropriate synthetic route based on desired yield, reaction conditions, and substrate scope.

Table 1: Ullmann Condensation for the Synthesis of Triphenylamine Derivatives

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Diphenylamine | CuI (10) | 1,10-Phenanthroline (B135089) (20) | K₂CO₃ (2) | NMP | 150 | 24 | 85 | [11] |

| 2 | 4-Bromotoluene | 4-Toluidine | CuI (5) | L19 (10) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 78 | [11] |

| 3 | 1-Bromo-4-iodobenzene | Diphenylamine | Cu (stoichiometric) | None | K₂CO₃ (2) | Nitrobenzene | 210 | 48 | 65 | [1] |

Table 2: Buchwald-Hartwig Amination for the Synthesis of Triphenylamine Derivatives

| Entry | Aryl Halide/Triflate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromobenzene | Diphenylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.4) | Toluene (B28343) | 80 | 2 | 98 | [4] |

| 2 | 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 | [12] |

| 3 | 4-Triflyloxytoluene | N-Methylaniline | Pd(OAc)₂ (1.5) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 95 | [3] |

Table 3: Heck and Suzuki Coupling for the Derivatization of Triphenylamine

| Entry | TPA Derivative | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 (Heck) | 4-Bromotriphenylamine | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 88 | [6] |

| 2 (Heck) | 4-Iodotriphenylamine | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | None | NaOAc (2) | DMA | 120 | 12 | 75 | [8] |

| 3 (Suzuki) | 4-Bromotriphenylamine | Phenylboronic acid | Pd(PPh₃)₄ (3) | None | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 95 | [9] |

| 4 (Suzuki) | 4-(Diphenylamino)phenylboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | None | K₂CO₃ (2) | EtOH/H₂O | RT | 0.03 | 99 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of novel triphenylamine derivatives.

General Procedure for Ullmann Condensation

To a flame-dried Schlenk flask is added CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon. The aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and N-methyl-2-pyrrolidone (NMP, 5 mL) are then added. The reaction mixture is stirred at 150 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL) are added. The reaction mixture is stirred at 80 °C for 2 hours. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a short plug of silica gel. The filtrate is concentrated, and the residue is purified by flash chromatography.

General Procedure for Suzuki Coupling

A mixture of the triphenylamine-based aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is purged with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours with vigorous stirring. After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The crude product is purified by column chromatography.

Mandatory Visualizations

Signaling Pathway: ROS-Induced Apoptosis via the Mitochondrial Pathway

Many triphenylamine derivatives investigated for anticancer activity exert their effects by inducing the generation of reactive oxygen species (ROS), leading to apoptosis through the intrinsic, or mitochondrial, pathway.[13]

Caption: ROS-induced mitochondrial apoptosis pathway.

Experimental Workflow: Synthesis and Characterization of a Novel Triphenylamine Derivative

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a new triphenylamine derivative.

Caption: General experimental workflow.

Logical Relationship: Synthesis Strategy Selection

The choice of a synthetic strategy for a particular triphenylamine derivative depends on several factors, including the nature of the starting materials, the desired functional groups, and the required reaction conditions.

Caption: Decision tree for synthesis strategy.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis and chemosensory properties of triphenylamine-substituted conjugated polyfluorene containing a terminal di(2-picolyl)amine moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

triphenylamine core structure modification and functionalization

An In-depth Technical Guide to the Core Structure Modification and Functionalization of Triphenylamine

Introduction

Triphenylamine (TPA) is a versatile, propeller-shaped aromatic amine that has become a cornerstone in the development of advanced organic materials. Its unique three-dimensional structure, consisting of a central nitrogen atom bonded to three phenyl rings, prevents strong intermolecular π-π stacking, leading to materials with good solubility and high thermal stability.[1] The core of TPA's utility lies in its electron-donating nature and its ability to form stable radical cations, making it an excellent hole-transporting moiety.[1][2] These properties have established TPA derivatives as critical components in a wide array of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), perovskite solar cells, and electrochromic devices.[3][4][5]

This technical guide provides a comprehensive overview of the primary synthetic strategies for modifying and functionalizing the TPA core. It details key experimental protocols, presents quantitative data on the properties of various TPA derivatives, and illustrates the logical workflows and reaction mechanisms involved.

Core Structure Modification and Functionalization Strategies

The functionalization of the TPA core can be broadly categorized into two main approaches: the synthesis of a substituted TPA core from constituent parts (C-N bond formation) and the direct modification of a pre-existing TPA scaffold (C-C bond formation and other direct functionalizations).

C-N Bond Formation: Synthesis of the Triphenylamine Core

The construction of the TPA scaffold itself is a key method for introducing functionality. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for forming the crucial C-N bonds.

Buchwald-Hartwig Amination: This is one of the most powerful and versatile methods for synthesizing TPA derivatives. It involves the palladium-catalyzed coupling of an aryl halide or triflate with a diarylamine (or an aniline (B41778) with an aryl halide). The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.[6][7] The choice of ligand is critical and often involves bulky, electron-rich phosphines like XPhos or t-BuXPhos to facilitate the catalytic cycle.[8]

Caption: Workflow for Triphenylamine synthesis via Buchwald-Hartwig amination.

C-C Bond Formation: Functionalization of Phenyl Rings

For modifying a pre-formed TPA molecule, palladium-catalyzed cross-coupling reactions are the tools of choice, enabling the introduction of a vast range of functional groups, typically at the para-positions of the phenyl rings.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce new aryl, heteroaryl, or vinyl groups onto the TPA core.[9][10] It involves the coupling of a halogenated TPA derivative (e.g., 4-bromotriphenylamine) with an organoboron compound, such as a boronic acid or ester.[11][12] The reaction is known for its mild conditions and tolerance of diverse functional groups.[12]

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Other Cross-Coupling Reactions:

-

Heck and Wittig Reactions: Used to introduce alkenyl substituents, extending the π-conjugation of the system.[13][14]

-

Sonogashira Coupling: Enables the introduction of alkynyl groups, which are useful as rigid linkers in constructing larger molecular architectures.[7]

-

Stille Coupling: Couples organostannanes with halogenated TPAs, offering an alternative to Suzuki coupling.[4]

Direct Electrophilic Substitution

Standard electrophilic aromatic substitution reactions can be performed on the TPA core, although regioselectivity can be an issue. Reactions such as halogenation (e.g., with N-bromosuccinimide) are commonly used to install halide handles on the para-positions, preparing the molecule for subsequent cross-coupling reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative protocols for the key functionalization reactions.

Protocol 1: Synthesis of a TPA Derivative via Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of an aryl chloride.[15]

-

Reagents & Materials:

-

Aryl chloride (e.g., 4-chlorotoluene, 1.0 equiv.)

-

Amine (e.g., morpholine, 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(dba)₂, 1.5 mol%)

-

Phosphine ligand (e.g., XPhos, 3.0 mol%)

-

Base (e.g., Sodium tert-butoxide, 2.0 equiv.)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

-

Procedure:

-

To a two-necked flask under a nitrogen atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.[15]

-

Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.[15]

-

Add the aryl chloride and the amine to the reaction mixture in one portion.[15]

-

Heat the resulting mixture to reflux (or a specified temperature, e.g., 100 °C) and stir for the required time (e.g., 6-24 hours), monitoring the reaction by TLC or GC.[8][15]

-

After completion, cool the reaction to room temperature and quench with water.[15]

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.[15]

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[15]

-

Protocol 2: Functionalization of TPA via Suzuki-Miyaura Coupling

This protocol details a ligand-free Suzuki coupling for constructing aryl-substituted TPA derivatives.[12]

-

Reagents & Materials:

-

Halogenated TPA (e.g., 4-bromo-N,N-diphenylaniline, 1.0 equiv.)

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent system (e.g., aqueous ethanol (B145695) or DMF)[11][12]

-

-

Procedure:

-

In a round-bottom flask, combine the halogenated TPA, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system (e.g., a mixture of ethanol and water).[12]

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., 80 °C) for the specified time (can be from minutes to hours).[12]

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[16]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the desired coupled product.[16]

-

Data on Functionalized Triphenylamine Derivatives

Functionalization of the TPA core allows for precise tuning of its electronic and optical properties.

Photophysical Properties

The introduction of electron-donating or electron-withdrawing groups significantly impacts the absorption and emission characteristics of TPA derivatives. Extending the π-conjugation generally leads to a red-shift in both absorption and emission spectra.

Table 1: Photophysical Data for Selected TPA Derivatives

| Compound | Functional Group/Moiety | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|---|

| SNPy | Pyrene (single) | Dichloromethane | 352, 435 | 478 | 0.85 | [9] |

| DNPy | Pyrene (double) | Dichloromethane | 355, 456 | 501 | 0.82 | [9] |

| TP | Pyrene | - | - | 486 (film) | 0.43 (film) | [13][14] |

| TCP | Pyrene | - | - | 496 (film) | 0.35 (film) | [13][14] |

| TCCP | Pyrene | - | - | 498 (film) | 0.31 (film) | [13][14] |

| TPA-QH | Quinoxaline | Toluene | ~400 | 552 | - | [17] |

| TPA-QMe | Methyl-Quinoxaline | Toluene | ~386 | 558 | - |[17] |

Electrochemical Properties

The redox behavior of TPA is central to its function as a hole-transporting material. The oxidation potential can be tuned by substituents: electron-donating groups (like methoxy) lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect.

Table 2: Electrochemical Data for Selected TPA Derivatives

| Compound | Substituent Group | Oxidation Potential (Eox, V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|---|---|

| P-MOTPA | Methoxy | 1.08 | -5.36 | -2.41 | 2.95 | [18] |

| P-BTPA | n-Butyl | 1.12 | -5.40 | -2.42 | 2.98 | [18] |

| TP | Pyrene | 0.81 | -5.21 | -2.21 | 3.00 | [13] |

| TCP | Pyrene | 0.80 | -5.20 | -2.25 | 2.95 | [13] |

| TCCP | Pyrene | 0.79 | -5.19 | -2.26 | 2.93 | [13] |

| SNPy | Pyrene (single) | 0.58 | -5.18 | -2.29 | 2.89 | [9] |

| DNPy | Pyrene (double) | 0.56 | -5.16 | -2.33 | 2.83 |[9] |

Note: HOMO/LUMO levels are often calculated from electrochemical data (EHOMO ≈ -[Eox + 4.8] eV) and optical band gaps.

Applications in Research and Development

The tunability of TPA derivatives makes them invaluable for various advanced applications.

-

Organic Electronics: As hole-transporting materials (HTMs) and emitters in OLEDs, TPA derivatives are crucial for device efficiency and stability.[13][19] Their high hole mobility and appropriate energy levels facilitate charge injection and transport. In organic and perovskite solar cells, they serve as efficient donor materials or hole-transporting layers.[3][20]

-

Sensors: Functionalized TPAs can be designed as fluorescent chemosensors. The binding of an analyte can modulate the intramolecular charge transfer (ICT) characteristics, leading to a detectable change in the fluorescence signal.

-

Drug Development: While not typically drug molecules themselves, TPA scaffolds can be integrated into larger bioactive molecules or used as fluorescent probes for bioimaging.[21] For instance, TPA-based chromophores have been explored for two-photon fluorescence bioimaging.[21] Their redox properties are also harnessed in the design of photosensitizers for photodynamic therapy.[22]

Conclusion

The triphenylamine core is a remarkably versatile and robust platform for the development of functional organic materials. Mastery of modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides researchers with precise control over the molecule's electronic and photophysical properties. By strategically modifying the TPA core, scientists and engineers can develop next-generation materials tailored for high-performance applications in electronics, materials science, and medicine. The continued exploration of novel functionalization strategies and the deeper understanding of structure-property relationships will undoubtedly expand the already significant impact of triphenylamine chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and physical properties of triphenylamine-functionalized twistacenes: blue-emitting fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28814F [pubs.rsc.org]

- 10. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]

- 11. benchchem.com [benchchem.com]

- 12. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyrene functionalized triphenylamine-based dyes: synthesis, photophysical properties and applications in OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. V-shaped pyranylidene/triphenylamine-based chromophores with enhanced photophysical, electrochemical and nonlinear optical properties - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00415H [pubs.rsc.org]

- 22. taylorandfrancis.com [taylorandfrancis.com]

electronic and optical properties of substituted triphenylamine

An In-depth Technical Guide on the Electronic and Optical Properties of Substituted Triphenylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (TPA) derivatives, molecules of significant interest in the fields of materials science and drug development. Triphenylamine's propeller-like, non-planar structure and its electron-donating nitrogen atom make it an excellent building block for functional materials.[1] By chemically modifying the phenyl rings with various substituent groups, the electronic and optical characteristics of TPA can be precisely tuned for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes.[1][2][3]

Core Concepts: The Influence of Substituents

The fundamental principle governing the properties of substituted triphenylamines is the concept of intramolecular charge transfer (ICT).[4] Triphenylamine itself acts as an excellent electron donor. When electron-withdrawing groups (acceptors) are attached to the TPA core, an excitation with light can cause an electron to move from the electron-rich TPA moiety (the donor) to the electron-deficient substituent (the acceptor).[4][5] This ICT process is central to the observed electronic and optical properties. Conversely, attaching electron-donating groups can further enhance the electron-donating nature of the TPA core.[6][7]

The non-planar structure of TPA helps to inhibit intermolecular π-π stacking, which can be beneficial in preventing aggregation-caused quenching of fluorescence in solid-state devices.[8] The degree of planarity and the resulting electronic and fluorescence behavior can be significantly altered by the introduction of different substituent groups.[9]

Electronic Properties of Substituted Triphenylamines

The electronic properties of these molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for their application in electronic devices. These energy levels determine the ease of injecting and transporting charge carriers (holes and electrons).

The HOMO is primarily located on the electron-donating triphenylamine moiety, while the LUMO is concentrated on the electron-withdrawing groups.[5] This spatial separation of the frontier molecular orbitals is a hallmark of an effective ICT process.[5] The energy gap between the HOMO and LUMO (the band gap) is a key parameter that influences the color of light absorbed and emitted by the molecule.

Key Electronic Parameters of Substituted Triphenylamines

| Compound/Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Oxidation Potential (V vs. Fc/Fc+) | Reference |

| Triphenylamine (TPA) | - | - | 4.65 | 0.53 | [9][10] |

| TPA with Dicyanovinyl | - | - | 3.13 | - | [9] |

| TPA with Tricyanovinyl | - | - | 2.55 | - | [9] |

| TT-TPA | -5.50 | -2.62 | 2.90 (optical) | - | [11] |

| TT-TPE | -5.80 | -2.78 | 3.02 (optical) | - | [11] |

| TPA-TT-TPA | -5.24 | -2.61 | 2.95 (optical) | - | [11] |

| TPE-TT-TPE | -5.53 | -2.74 | 2.85 (optical) | - | [11] |

| TPA-TT-TPE | -5.22 | -2.52 | 2.73 (optical) | - | [11] |

Note: HOMO and LUMO values are often determined from electrochemical data and optical band gaps. Direct comparison between different studies should be done with caution due to variations in experimental conditions.

Optical Properties of Substituted Triphenylamines

The introduction of substituents dramatically affects the way TPA derivatives interact with light. The ICT from the TPA donor to an acceptor group gives rise to a new, lower-energy absorption band in the UV-visible spectrum.[5]

Key Optical Parameters of Substituted Triphenylamines

| Compound/Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

| TT-TPA | THF | 365 | 478 | 113 | - | [11] |

| TT-TPE | THF | 340 | 453 | 113 | - | [11] |

| TPA-TT-TPA | THF | 396 | 540 | 144 | - | [11] |

| TPE-TT-TPE | THF | 381 | 558 | 177 | - | [11] |

| TPA-TT-TPE | THF | 391 | 549 | 158 | - | [11] |

| TPA-TT-TPA (solid) | - | - | - | - | 0.58 | [11] |

| TPE-TT-TPE (solid) | - | - | - | - | 0.09 | [11] |

-

Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum. Large Stokes shifts, as seen in some TPA derivatives, are advantageous for applications like fluorescence microscopy as it simplifies the separation of excitation and emission signals.[11]

-

Solvatochromism: A noticeable shift in the color of the absorbed or emitted light with a change in the polarity of the solvent. This is a strong indicator of a significant change in the dipole moment of the molecule upon excitation, which is characteristic of ICT.[5][11]

-

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[12] High quantum yields are desirable for applications requiring bright fluorescence, such as in OLEDs and bio-imaging.[11]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the characterization of new materials. Below are methodologies for key experiments used to determine the s.

Synthesis of a Dicyanovinyl-Substituted Triphenylamine

This protocol is adapted from the synthesis of a dicyanovinyl-substituted triphenylamine.[9]

-

Formylation of Triphenylamine:

-

Dissolve triphenylamine (12.2 mmol) in 30 mL of dimethylformamide (DMF).

-

Add phosphoryl chloride (POCl₃, 25.0 mmol) dropwise to the solution.

-

Stir the reaction mixture at 90°C for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the mixture into ice water.

-

Collect the resulting solid and purify by column chromatography using a mixture of ethyl acetate (B1210297) and hexanes (1:4) to obtain formyl triphenylamine.[13]

-

-

Knoevenagel Condensation:

-

Dissolve the formyl triphenylamine (1.1 mmol) in 30 mL of dry dichloromethane.

-

Add five drops of triethylamine, followed by malononitrile (B47326) (1.5 mmol).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography using ethyl acetate/hexanes (1:9) to yield the dicyanovinyl-substituted triphenylamine product.[9]

-

UV-Visible Absorption and Fluorescence Spectroscopy

-

Solution Preparation: Prepare dilute solutions (in the micromolar range) of the triphenylamine derivative in a spectroscopic grade solvent (e.g., dichloromethane, THF).[5][11] The concentration should be adjusted to have an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.[14]

-

Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is a key parameter.

-

Fluorescence Measurement:

-

Using a fluorometer, excite the sample at its λ_abs.

-

Record the emission spectrum. The wavelength of maximum emission intensity (λ_em) is determined from this spectrum.

-

The Stokes shift is calculated as the difference between λ_em and λ_abs.

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The comparative method is a widely used and reliable technique for determining Φ_F.[14] It involves comparing the fluorescence of the sample to a standard with a known quantum yield.

-

Select a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.[12]

-

Prepare Solutions: Prepare a series of solutions of both the sample and the standard in the same solvent (if possible) with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.[14]

-

Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence intensity (the area under the emission curve).

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:[12]

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the electrochemical properties of a compound, such as its oxidation and reduction potentials.[1][15] From these potentials, the HOMO and LUMO energy levels can be estimated.

-

Experimental Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[15][16]

-

Solution Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate, TBAP).[1] The solution must be deoxygenated by bubbling with an inert gas like nitrogen or argon.[15]

-

Measurement:

-

The potential of the working electrode is scanned linearly with time from a starting potential to a vertex potential, and then the scan is reversed.

-

The current flowing between the working and counter electrodes is measured as a function of the applied potential.

-

The resulting plot of current versus potential is the cyclic voltammogram.

-

-

Data Analysis:

-

The potential at which the oxidation peak occurs is the oxidation potential.

-

The HOMO energy level can be estimated from the onset oxidation potential (E_onset(ox)) using an empirical equation, often referenced against the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple. A common equation is: HOMO = -[E_onset(ox) vs Fc/Fc+ + E_abs(Fc)] eV, where E_abs(Fc) is the absolute energy of the ferrocene reference (often taken as 4.8 eV below vacuum).[11]

-

Visualizations

Intramolecular Charge Transfer (ICT) Pathway

Caption: Intramolecular Charge Transfer upon photoexcitation in a substituted TPA.

Experimental Workflow for Quantum Yield Measurement

Caption: Workflow for relative fluorescence quantum yield determination.

Cyclic Voltammetry Experimental Setup

Caption: Schematic of a three-electrode cyclic voltammetry setup.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optical and Electronic Properties of Para-Functionalized Triphenylamine-Based Dyes: A Theoretical Study [ir-library.ku.ac.ke]

- 7. researchgate.net [researchgate.net]

- 8. Computational Study on Triphenylamine-Based Dyes Containing Benzimidazole Units for Dye-Sensitized Solar Cells | Scientific.Net [scientific.net]

- 9. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 16. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

Determining the Frontier Molecular Orbital Energy Levels of Triphenylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylamine (TPA) and its derivatives are fundamental building blocks in a vast array of organic electronic materials and have significant potential in drug development due to their unique electronic and structural properties. A thorough understanding of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is paramount for predicting their charge transport characteristics, photophysical behavior, and reactivity. This technical guide provides a comprehensive overview of the principal experimental and computational methodologies employed to determine the HOMO and LUMO energy levels of triphenylamine. It includes detailed experimental protocols, a comparative analysis of quantitative data, and visual workflows to facilitate a deeper understanding of these critical molecular parameters.

Introduction

The frontier molecular orbitals, namely the HOMO and LUMO, are central to the electronic properties of a molecule. The HOMO energy level is associated with the ionization potential and represents the ability of a molecule to donate an electron, while the LUMO energy level relates to the electron affinity and indicates its ability to accept an electron. The energy difference between these two levels, the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic transitions, optical properties, and chemical reactivity. For triphenylamine, a propeller-shaped molecule with a central nitrogen atom bonded to three phenyl rings, these energy levels are crucial for its application as a hole-transporting material in organic light-emitting diodes (OLEDs), a donor component in organic photovoltaics (OPVs), and as a core scaffold in the design of novel therapeutic agents.

This guide will delve into the primary techniques for determining these energy levels: Cyclic Voltammetry (CV), UV-Visible (UV-Vis) Spectroscopy, Photoelectron Spectroscopy (PES), and computational modeling with Density Functional Theory (DFT).

Experimental Methodologies

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that measures the current response of a redox-active species to a linearly cycled potential sweep. It is a powerful method for determining the oxidation and reduction potentials of a molecule, which can then be empirically correlated to the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

-

Preparation of the Electrolyte Solution: A standard electrolyte solution is prepared, typically consisting of a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄), in an anhydrous, high-purity solvent like acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂).

-

Analyte Solution Preparation: A dilute solution of triphenylamine (typically 1-5 mM) is prepared in the electrolyte solution.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of:

-

Working Electrode: A glassy carbon or platinum disk electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

Deoxygenation: The analyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: The cyclic voltammogram is recorded by scanning the potential from an initial value where no faradaic current is observed towards a potential sufficient to oxidize the triphenylamine, and then reversing the scan. The scan rate is typically set between 20 and 100 mV/s.

-

Internal Standard: Ferrocene is often added as an internal standard at the end of the experiment. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential (approximately +0.64 V vs. NHE) and is used to calibrate the measured potentials.

-

Data Analysis: The onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) are determined from the voltammogram. These values are then used to estimate the HOMO and LUMO energy levels using the following empirical equations:

-

E(HOMO) = -[Eₒₓ(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

-

E(LUMO) = -[EᵣₑᏧ(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV

Where E₁/₂(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium couple and 4.8 eV is the absolute potential of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

Workflow for HOMO/LUMO Determination via Cyclic Voltammetry:

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The onset of the lowest energy absorption band in the UV-Vis spectrum can be used to determine the optical band gap (E₉ₐₚ), which is often used as an approximation of the HOMO-LUMO gap.

Experimental Protocol:

-

Sample Preparation:

-

Solution: A dilute solution of triphenylamine is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).

-

Thin Film: A thin film of triphenylamine is deposited on a transparent substrate, such as quartz, via techniques like spin-coating, drop-casting, or vacuum deposition.

-

-

Reference Measurement: A baseline spectrum is recorded using a cuvette containing the pure solvent or a blank substrate.

-

Sample Measurement: The absorption spectrum of the triphenylamine sample is recorded.

-

Data Analysis: The absorption onset wavelength (λₒₙₛₑₜ) is determined from the low-energy edge of the absorption spectrum. The optical band gap is then calculated using the following equation:

-

E₉ₐₚ (eV) = 1240 / λₒₙₛₑₜ (nm)

-

Combined CV and UV-Vis for HOMO/LUMO Determination:

A common approach is to combine CV and UV-Vis spectroscopy. The HOMO level is determined from the oxidation potential measured by CV, and the LUMO level is then calculated by subtracting the optical band gap from the HOMO energy:

-

E(LUMO) = E(HOMO) - E₉ₐₚ

Workflow for Combined CV and UV-Vis Analysis:

A Technical Guide to Solvatochromic Effects in Triphenylamine-Based Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles, experimental methodologies, and quantitative analysis of solvatochromic effects in triphenylamine-based dyes. Triphenylamine (TPA) serves as a robust electron-donating core in the design of "push-pull" chromophores, which exhibit significant changes in their absorption and emission spectra in response to the polarity of their solvent environment. This phenomenon, known as solvatochromism, is driven by intramolecular charge transfer (ICT) and is fundamental to the development of chemical sensors, molecular probes, and advanced optical materials.

Core Concepts and Mechanisms

The solvatochromic behavior of triphenylamine-based dyes is primarily governed by their molecular architecture and the nature of their electronic transitions. These dyes are typically designed with a Donor-π-Acceptor (D-π-A) structure.

-

Donor (D): The triphenylamine moiety acts as a potent electron donor due to the nitrogen atom's lone pair of electrons.

-

π-Bridge: A conjugated system (e.g., vinyl, thiophene, furan) facilitates electronic communication between the donor and acceptor.[1]

-

Acceptor (A): An electron-withdrawing group (e.g., cyano, dicyanovinyl, rhodanine) pulls electron density across the molecule.[2][3]